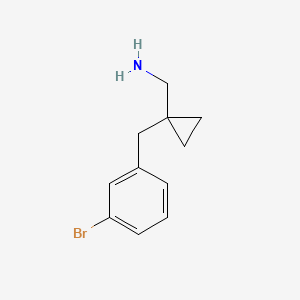

(1-(3-Bromobenzyl)cyclopropyl)methanamine

Description

(1-(3-Bromobenzyl)cyclopropyl)methanamine (CAS: 886365-87-3) is a cyclopropane-containing amine with a 3-bromophenyl substituent. Its molecular formula is C₁₀H₁₂NBr, and it has a molecular weight of 226.11 g/mol . This compound is primarily used in research settings, particularly in medicinal chemistry for exploring structure-activity relationships (SAR) in drug discovery .

Properties

IUPAC Name |

[1-[(3-bromophenyl)methyl]cyclopropyl]methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrN/c12-10-3-1-2-9(6-10)7-11(8-13)4-5-11/h1-3,6H,4-5,7-8,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIYJRJGJOCQQAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CC2=CC(=CC=C2)Br)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(3-Bromobenzyl)cyclopropyl)methanamine typically involves the reaction of 3-bromobenzyl chloride with cyclopropylmethanamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: (1-(3-Bromobenzyl)cyclopropyl)methanamine can undergo nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group.

Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives, depending on the reagents and conditions used.

Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives, such as the removal of the bromine atom.

Common Reagents and Conditions:

Substitution: Sodium hydroxide, potassium carbonate, dichloromethane, toluene.

Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation.

Major Products Formed:

Substitution: Formation of derivatives with different substituents replacing the bromine atom.

Oxidation: Formation of oxidized derivatives such as aldehydes, ketones, or carboxylic acids.

Reduction: Formation of reduced derivatives such as dehalogenated compounds.

Scientific Research Applications

Chemistry: (1-(3-Bromobenzyl)cyclopropyl)methanamine is used as an intermediate in the synthesis of various organic compounds

Biology: In biological research, this compound can be used to study the effects of cyclopropyl-containing amines on biological systems. It may serve as a model compound for investigating the interactions of similar structures with biological targets.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceuticals. Its structural features may be exploited to develop drugs with specific biological activities, such as enzyme inhibitors or receptor modulators.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for various industrial processes, including polymerization and surface modification.

Mechanism of Action

The mechanism of action of (1-(3-Bromobenzyl)cyclopropyl)methanamine involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The cyclopropyl group and the bromobenzyl moiety may contribute to the compound’s binding affinity and specificity for these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Cyclopropylmethylamine derivatives vary widely in substituents on the aromatic ring and the amine side chain. Key analogs include:

Key Observations :

- Electron-Withdrawing Groups : Fluorine and trifluoromethyl groups (e.g., in ) enhance metabolic stability and electron-deficient aromatic systems, favoring interactions with receptors like 5-HT2C .

- Methoxy Substitutions : Methoxy groups (e.g., in ) improve aqueous solubility but may reduce membrane permeability due to increased polarity .

Biological Activity

(1-(3-Bromobenzyl)cyclopropyl)methanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a cyclopropyl group attached to a bromobenzyl moiety, which may influence its biological interactions. Its molecular formula is , and it has a molecular weight of approximately 227.11 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

- Enzymes : The compound may act as an enzyme inhibitor, affecting metabolic pathways.

- Receptors : It could interact with neurotransmitter receptors, potentially influencing neurological functions.

- Transport Proteins : The compound might modulate the activity of transport proteins involved in cellular uptake and signaling.

The presence of the bromine atom enhances the compound's lipophilicity, potentially increasing its binding affinity to biological targets compared to similar compounds with other halogens.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, particularly against certain bacterial strains.

- Cytotoxicity : Investigations into the cytotoxic effects reveal that it may selectively induce cell death in cancerous cells while sparing normal cells.

- Neuroactivity : Due to its structural similarities to known psychoactive compounds, it may exhibit neuroactive properties.

Data Table: Biological Activity Overview

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Moderate activity against bacteria | |

| Cytotoxicity | Induces apoptosis in cancer cells | |

| Neuroactivity | Potential modulation of neurotransmitters |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating moderate antibacterial activity. This suggests potential for development as an antimicrobial agent.

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro studies were conducted on various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The results indicated that treatment with this compound led to a significant reduction in cell viability at concentrations above 50 µM. The mechanism was linked to the induction of apoptosis, as evidenced by increased caspase-3 activity.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique properties of this compound:

| Compound | Antimicrobial Activity | Cytotoxicity | Neuroactivity |

|---|---|---|---|

| This compound | Moderate | Significant in cancer cells | Potentially active |

| (1-(3-Chlorobenzyl)cyclopropyl)methanamine | Low | Minimal | Not reported |

| (1-(3-Fluorobenzyl)cyclopropyl)methanamine | Low | Moderate | Not reported |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.